4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound features an ethynyl group and a trifluoropropyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the ethynyl group: This step may involve the use of an ethynylating agent such as ethynyl bromide or ethynyl lithium.
Addition of the trifluoropropyl group: This can be done through nucleophilic substitution reactions using a trifluoropropyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution of the trifluoropropyl group could result in a variety of functionalized pyrazoles.
Scientific Research Applications
4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Ethynyl-1H-pyrazole: Lacks the trifluoropropyl group, which may result in different chemical properties and reactivity.
1-(3,3,3-Trifluoropropyl)-1H-pyrazole: Lacks the ethynyl group, which may affect its ability to participate in certain reactions.
Uniqueness
The presence of both the ethynyl and trifluoropropyl groups in 4-Ethynyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole makes it unique compared to other pyrazole derivatives
Properties
Molecular Formula |
C8H7F3N2 |
---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
4-ethynyl-1-(3,3,3-trifluoropropyl)pyrazole |
InChI |
InChI=1S/C8H7F3N2/c1-2-7-5-12-13(6-7)4-3-8(9,10)11/h1,5-6H,3-4H2 |
InChI Key |
HOJRHTMMCFVVLF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)CCC(F)(F)F |
Origin of Product |
United States |
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